BenchChemオンラインストアへようこそ!

2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline

Lipophilicity Physicochemical properties Drug-likeness

The compound 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4), also designated as (4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)(quinolin-2-yl)methanone, has a molecular formula of C23H23ClN2O2 and a molecular weight of 394.9 g/mol. Its structure features a quinoline-2-carbonyl group linked to a piperidine ring bearing a 4-chlorobenzyloxymethyl substituent.

Molecular Formula C23H23ClN2O2
Molecular Weight 394.9
CAS No. 1396878-34-4
Cat. No. B2953616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline
CAS1396878-34-4
Molecular FormulaC23H23ClN2O2
Molecular Weight394.9
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C23H23ClN2O2/c24-20-8-5-17(6-9-20)15-28-16-18-11-13-26(14-12-18)23(27)22-10-7-19-3-1-2-4-21(19)25-22/h1-10,18H,11-16H2
InChIKeyAUJFUZKQUJPLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[(4-Chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4) — Structural Identity, Computed Physicochemical Profile, and Research Provenance


The compound 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4), also designated as (4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)(quinolin-2-yl)methanone, has a molecular formula of C23H23ClN2O2 and a molecular weight of 394.9 g/mol [1]. Its structure features a quinoline-2-carbonyl group linked to a piperidine ring bearing a 4-chlorobenzyloxymethyl substituent [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.7, a topological polar surface area (TPSA) of 42.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound was first deposited in PubChem in November 2013 and remains listed in commercial screening libraries, yet at the time of this analysis, no primary research articles, patents, or biological activity datasets directly attributed to this specific compound could be identified in major authoritative databases including PubMed, ChEMBL, BindingDB, or Google Patents [1][2][3].

Why In-Class Quinoline-Piperidine Hybrids Cannot Be Interchanged with 2-(4-{[(4-Chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4)


Quinoline-piperidine hybrids represent a pharmacologically privileged scaffold class with demonstrated activity across diverse target families, including acetyl-CoA carboxylase (ACC) [1], Mycobacterium tuberculosis DNA gyrase B [2], cholinesterase enzymes [3], and BAZ2A/B bromodomains [4]. Within this class, even minor structural modifications—such as the position of the carbonyl linker, the nature of the piperidine N-substituent, or the presence of a 4-chlorobenzyloxymethyl side chain—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For instance, GSK2801 (a piperidine-quinoline bromodomain inhibitor) achieves Kd values of 136 nM and 257 nM for BAZ2B and BAZ2A respectively [4], while PFI-1 (a quinazolinone BET inhibitor) yields an IC50 of 220 nM against BRD4 [5]. The compound bearing CAS 1396878-34-4 possesses a distinct 4-chlorobenzyloxymethyl-piperidine motif connected via a carbonyl bridge to quinoline—a connectivity pattern not replicated in any published biologically annotated analog [1]. Without experimental binding, functional, or selectivity data for this specific compound, no inference about its biological interchangeability with any known quinoline-piperidine probe or drug candidate is scientifically justified.

Quantitative Comparative Evidence for 2-(4-{[(4-Chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4) Versus Analogous Screening Compounds


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Versus a Hypothetical Des-Chloro Analog

The presence of the 4-chlorophenyl substituent in CAS 1396878-34-4 contributes to a computed XLogP3-AA of 4.7 and a TPSA of 42.4 Ų [1]. In comparison, a hypothetical des-chloro analog (where chlorine is replaced by hydrogen on the benzyl ring) would be predicted to exhibit a reduced XLogP of approximately 4.1–4.3 and an identical TPSA. This approximately 0.4–0.6 log unit increase in lipophilicity may influence membrane permeability, non-specific protein binding, and solubility profile, representing a meaningful differentiation for screening library selection where balanced lipophilicity is a design criterion [1][2].

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Donor Deficiency as a Selectivity-Relevant Structural Feature Versus Aminoquinoline Antimalarials

CAS 1396878-34-4 has zero computed hydrogen bond donors (HBD = 0) [1], distinguishing it sharply from the 4-aminoquinoline antimalarial chemotype (e.g., chloroquine, HBD = 1; amodiaquine, HBD = 2) [2]. In the context of antiplasmodium drug discovery, five novel 4-aminoquinoline-piperidine conjugates with HBD = 1–2 demonstrated nanomolar potency against both CQ-sensitive (NF54) and CQ-resistant (K1) P. falciparum strains, while the absence of the 4-amino group in CAS 1396878-34-4 predicts fundamentally different heme-binding and target-engagement profiles [2]. This hydrogen bond donor absence is a critical structural differentiator for target selectivity screening.

Hydrogen bonding Selectivity Antimalarial

Absence of Carbonyl-to-Quinoline Direct Attachment as a Target-Class Exclusion Feature Relative to ACC Inhibitor Compound 7a (PP-7a)

In the ACC inhibitor series reported by Huang et al. (2015), compound 7a (PP-7a)—which bears a piperidinylpiperidine-quinoline scaffold—achieved the most potent ACC1 and ACC2 inhibitory activity in the series and progressed to in vivo efficacy evaluation at 15–75 mg/kg in a high-fat diet mouse model [1]. In contrast, CAS 1396878-34-4 features a piperidine-1-carbonyl-quinoline connectivity rather than the piperidinylpiperidine motif, and lacks the spirochromanone or extended piperidine architecture characteristic of the active ACC inhibitors [1][2]. While no direct head-to-head ACC inhibition data exist for CAS 1396878-34-4, the structural divergence from the validated ACC inhibitor pharmacophore strongly suggests that this compound should not be considered an ACC inhibitor candidate without de novo experimental confirmation.

Acetyl-CoA carboxylase Kinase inhibitor Target engagement

Rotatable Bond Count and Conformational Flexibility as a Differentiator from Rigid Bromodomain Probes (GSK2801)

CAS 1396878-34-4 possesses five rotatable bonds (PubChem computed) [1], imparting substantial conformational flexibility compared to the relatively constrained bromodomain probe GSK2801, which has approximately three rotatable bonds and achieves Kd values of 136 nM (BAZ2B) and 257 nM (BAZ2A) [2]. Higher rotatable bond count is generally associated with increased entropic penalty upon binding and reduced ligand efficiency, though it may also confer the ability to access binding pockets not reachable by more rigid scaffolds [3]. This physicochemical distinction alone does not predict binding, but it positions CAS 1396878-34-4 as a conformationally distinct entity within any screening deck, potentially yielding different hit profiles from the rigid quinoline-piperidine probes already characterized.

Conformational flexibility Bromodomain Chemical probe

Recommended Application Scenarios for 2-(4-{[(4-Chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline (CAS 1396878-34-4) Based on Available Evidence


Chemical Diversity Expansion in High-Throughput Screening (HTS) Libraries Targeting Novel Quinoline-Binding Proteins

With an XLogP3-AA of 4.7 and a TPSA of 42.4 Ų, CAS 1396878-34-4 occupies a physicochemical space distinct from typical drug-like quinoline antimalarials and bromodomain probes [1]. Its zero hydrogen bond donor count and five rotatable bonds differentiate it from the 4-aminoquinoline chemotype (HBD ≥ 1) [2] and from rigid probes like GSK2801 (~3 rotatable bonds) [3]. Procurement of this compound is appropriate for diversity-oriented screening decks where access to novel chemical space—rather than follow-on of known pharmacophores—is the primary objective.

Negative Control Selection for ACC Inhibitor Screening Campaigns

Given the established ACC inhibitory activity of compound 7a (PP-7a) in the piperidinylpiperidine-quinoline series [1], and the absence of the critical piperidinylpiperidine motif in CAS 1396878-34-4 [4], this compound may serve as a structurally related but pharmacophore-divergent negative control in ACC biochemical or cellular assays. Its procurement for this purpose must be accompanied by experimental confirmation of ACC inactivity, as no direct ACC inhibition data currently exist for this specific compound.

Physicochemical Probe for Membrane Permeability and Non-Specific Binding Studies

The combination of moderately high lipophilicity (XLogP3-AA = 4.7), zero hydrogen bond donors, and five rotatable bonds [1] makes CAS 1396878-34-4 a candidate for inclusion in panels designed to assess the relationship between computed physicochemical properties and experimental membrane permeability (e.g., PAMPA or Caco-2 assays). Its chlorinated benzyloxymethyl side chain provides a handle for comparative studies against des-chloro or des-benzyloxy analogs to isolate the contribution of the 4-chlorophenyl group to permeability and non-specific binding [5].

Fragment-Based or Scaffold-Hopping Starting Point for De Novo Quinoline-Piperidine Target Discovery

CAS 1396878-34-4 represents a scaffold distinct from any published biologically annotated quinoline-piperidine hybrid [1][2][3]. For research groups pursuing phenotype-based screening or chemoproteomic target deconvolution, this compound offers a unique starting point for scaffold-hopping campaigns, provided that procurement is coupled with a commitment to generate primary biological annotation data. Without such data, the compound's value remains purely as an unexplored chemical entity.

Quote Request

Request a Quote for 2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.